6-氯-2-(4-乙氧基苯基)喹啉-4-羧酸

描述

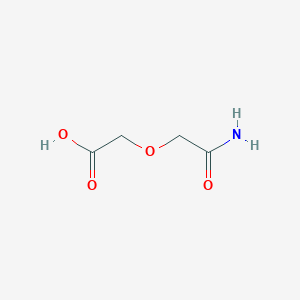

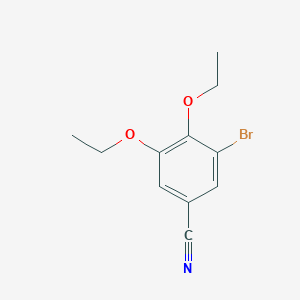

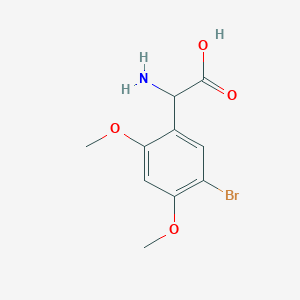

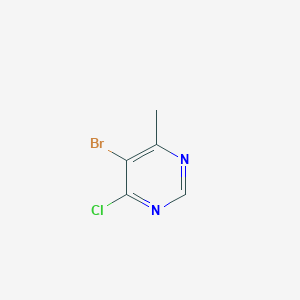

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a compound that can be inferred to have a quinoline core structure with a chloro substituent at the 6-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. While the provided papers do not directly discuss this compound, they do provide insights into similar quinoline derivatives and their synthesis, which can be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that include the formation of key intermediates. For instance, the synthesis of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid involves the interaction of an amino-ethyl-oxoquinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic quinoline derivative . Similarly, the synthesis of 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)quinolines is achieved by reacting 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid . These methods suggest that the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid could potentially involve a chloroquinoline precursor that is further functionalized with an ethoxyphenyl group and a carboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core can significantly influence the compound's chemical behavior and properties. For example, the presence of an ethoxy group may introduce steric hindrance and electronic effects that affect the molecule's reactivity . The molecular structure is typically confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, cyclization reactions can occur under acidic conditions, as seen with the transformation of 4-(2-carboxyphenylamino)-2-methylquinoline into a quinolinoquinoline derivative . The presence of a carboxylic acid group in 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by their substituents. The introduction of an ethoxy group can affect the compound's lipophilicity and solubility in organic solvents . The carboxylic acid moiety contributes to the compound's acidity and its ability to form salts and esters, which can be relevant for its isolation and purification . Analytical techniques like high-performance liquid chromatography (HPLC) can be used to determine these compounds, taking advantage of their specific chemical properties .

科学研究应用

-

Pharmaceutical and Medicinal Chemistry

- Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

- Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

-

Synthetic Organic Chemistry

- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

-

Antibacterial and Antioxidant Activities

- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .

- The compounds were screened against four bacterial strains using disc diffusion methods .

- Some of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .

- The radical scavenging property of these compounds was evaluated using DPPH radical assay .

-

Treatment of Nocturnal Leg Cramps and Arthritis

-

Chemotropic Agents for Multidrug-Resistant Germs

- There is a growing need to develop new effective chemotropic agents to tackle the problem of infections caused by multidrug-resistant (MDR) germs .

- A project aimed to design, synthesize, and evaluate the antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- This has created interest among researchers to synthesize a variety of indole derivatives .

未来方向

属性

IUPAC Name |

6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXCIVKCYOOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401846 | |

| Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

897560-18-8 | |

| Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)